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molecular formula C12H10ClNO B8454533 2-Chloro-4-(phenoxymethyl)pyridine

2-Chloro-4-(phenoxymethyl)pyridine

Cat. No. B8454533
M. Wt: 219.66 g/mol
InChI Key: SLOWTPCXWIWXFB-UHFFFAOYSA-N
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Patent
US08501746B2

Procedure details

To a solution of tributylphosphine (4.57 g, 22.63 mmol) in anhydrous tetrahydrofuran (20 mL) was added diisopropyl azodicarboxylate (4.57 g, 22.63 mmol) at 0° C. The reaction mixture was stirred for 10 minutes at 0° C., then added to a solution of (2-chloropyridin-4-yl)methanol and phenol in anhydrous tetrahydrofuran (50 mL) at 0° C. The reaction mixture was stirred at 0° C. for 20 minutes then at ambient temperature for 16 hours. The reaction was quenched with saturated ammonium chloride solution (10 mL). The solvent was evaporated in vacuo. The residue was diluted with ethyl acetate (350 mL), washed with 1 N sodium hydroxide solution (3×40 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with ethyl acetate/hexane (1/9) to afford 2-chloro-4-(phenoxymethyl)pyridine as a gummy solid in 61% yield (2.34 g): 1H NMR (300 MHz, CDCl3) δ 8.36 (d, J=5.1 Hz, 1H), 7.40 (s, 1H), 7.32-7.24 (m, 3H), 7.01-6.91 (m, 3H), 5.05 (s, 2H); MS (ES+) m/z 220.2 (M+1).
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(P(CCCC)CCCC)CCC.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[Cl:28][C:29]1[CH:34]=[C:33]([CH2:35][OH:36])[CH:32]=[CH:31][N:30]=1.[C:37]1(O)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>O1CCCC1>[Cl:28][C:29]1[CH:34]=[C:33]([CH2:35][O:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH:32]=[CH:31][N:30]=1

Inputs

Step One
Name
Quantity
4.57 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
4.57 g
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (350 mL)
WASH
Type
WASH
Details
washed with 1 N sodium hydroxide solution (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane (1/9)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)COC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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